molecular formula C10H17N B3821507 3-cyclopropyl-N,N-diethylprop-2-yn-1-amine

3-cyclopropyl-N,N-diethylprop-2-yn-1-amine

Cat. No.: B3821507
M. Wt: 151.25 g/mol
InChI Key: JCVJXRPOFAVWEP-UHFFFAOYSA-N
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Description

3-cyclopropyl-N,N-diethylprop-2-yn-1-amine is an organic compound characterized by a cyclopropyl group attached to a prop-2-yn-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N,N-diethylprop-2-yn-1-amine typically involves the formation of the cyclopropyl group followed by its attachment to the prop-2-yn-1-amine backbone. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . Another approach involves the use of Grignard reagents to introduce the cyclopropyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N,N-diethylprop-2-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted amine compounds .

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N,N-diethylprop-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s binding affinity and activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-N,N-diethylprop-2-yn-1-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to similar compounds.

Properties

IUPAC Name

3-cyclopropyl-N,N-diethylprop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-3-11(4-2)9-5-6-10-7-8-10/h10H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVJXRPOFAVWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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